2,3,4-Trifluorobenzoic acid

Beschreibung

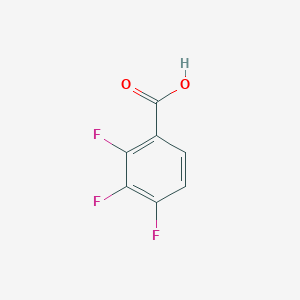

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXLRANFJEOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307311 | |

| Record name | 2,3,4-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61079-72-9 | |

| Record name | 2,3,4-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61079-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061079729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61079-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,3,4-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in the synthesis of complex organic molecules. Its trifluorinated phenyl ring imparts unique electronic properties and enhances the metabolic stability and bioavailability of derivative compounds, making it a compound of significant interest in pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and logical workflows for its characterization.

Core Physical and Chemical Properties

This compound typically presents as a white to light yellow crystalline powder. The strategic placement of three fluorine atoms on the benzene (B151609) ring significantly influences its acidity and reactivity compared to unsubstituted benzoic acid.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₃O₂ | [1][2][3] |

| Molecular Weight | 176.09 g/mol | [2] |

| Melting Point | 138-144 °C | [4] |

| Boiling Point | 245.3 °C (at 760 mmHg) | [1] |

| Density | 1.536 g/cm³ | [1] |

| pKa | 2.87 ± 0.10 (Predicted) | [5] |

| Flash Point | 102.1 °C | [1] |

Solubility Profile

This compound exhibits limited solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). This solubility profile is advantageous for its application in various synthetic reactions.

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not extensively published, the following are detailed, generalized protocols for determining the key physical properties of aromatic carboxylic acids, which are directly applicable.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.[6][7]

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the distillation head.

-

The boiling point is recorded as the temperature at which the vapor temperature remains constant during distillation.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The solution is filtered to remove the undissolved solid.

-

A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined.[8][9][10]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa).

Methodology:

-

A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-acetonitrile).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][12]

Spectroscopic Characterization Workflow

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following workflow outlines the typical spectroscopic characterization process.

Caption: Workflow for the spectroscopic characterization of this compound.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the oxidation of the corresponding trifluorotoluene. The following diagram illustrates a generalized workflow for its synthesis and purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties that are critical to its application in research and development. The data and protocols presented in this guide provide a solid foundation for its handling, characterization, and utilization in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

References

- 1. innospk.com [innospk.com]

- 2. This compound 98 61079-72-9 [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 61079-72-9 [m.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. community.wvu.edu [community.wvu.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2,3,4-Trifluorobenzoic Acid: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 2,3,4-Trifluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Structure and Identification

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with three fluorine atoms at the 2, 3, and 4 positions and a carboxylic acid group at the 1 position.[1][2]

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₇H₃F₃O₂[3]

-

Molecular Weight: 176.09 g/mol

-

SMILES: C1=CC(=C(C(=C1C(=O)O)F)F)F[3]

The presence and positions of the three fluorine atoms significantly influence the molecule's electronic properties and, consequently, its reactivity and stability.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 140-142 °C | [5] |

| Boiling Point | 245.3 °C (Predicted) | [2] |

| Solubility | Soluble in alcohol, methanol, and ether. Very slightly soluble in cold water. | [6] |

Table 1: Physicochemical Properties of this compound

Chemical Stability

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in synthesis. While specific quantitative stability data for this compound is not extensively available in the public domain, general stability characteristics can be inferred from its structure and information on related compounds.

General Stability:

This compound is considered to have excellent thermal stability under normal storage conditions.[7] However, as with many organic compounds, it is susceptible to degradation under certain stress conditions.

Storage Recommendations:

To ensure its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2] It is also advisable to keep it away from strong bases and oxidizing agents to prevent potential reactions.[1]

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Thermal Stability

Photostability

Exposure to light can be a significant factor in the degradation of many organic molecules, particularly those with aromatic rings. Photostability testing is a critical component of forced degradation studies. For fluorinated aromatic compounds, photolysis can lead to the formation of various degradation products, and the extent of degradation can be influenced by the molecular structure.[8][9] It is recommended to protect this compound from light during storage.[2]

Hydrolytic Stability

The susceptibility of a compound to hydrolysis is typically evaluated across a range of pH values. While specific hydrolysis kinetics for this compound are not documented in the provided search results, the stability of the C-F bond in fluorinated aromatic compounds can vary. For some fluorinated compounds, hydrolysis can be a degradation pathway.[10]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[11][12]

Forced Degradation Studies Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Methodologies for Key Experiments

4.2.1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Objective: To determine the thermal decomposition profile of the compound.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan.[1]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Protocol: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[1]

-

Data Analysis: The change in mass is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset of decomposition and the temperature ranges of significant mass loss.[1]

4.2.2. Photostability Testing (as per ICH Q1B)

-

Objective: To evaluate the effect of light on the stability of the compound.

-

Sample Preparation: The compound is exposed to light as a solid or in solution in a chemically inert and transparent container. A dark control, protected from light (e.g., with aluminum foil), is also prepared.

-

Light Source: A light source emitting a combination of visible and ultraviolet (UV) light that mimics the standard conditions outlined in ICH Q1B guidelines is used.

-

Exposure: Samples are exposed to a specified illumination level (e.g., not less than 1.2 million lux hours) and UV energy (e.g., not less than 200 watt hours/square meter).

-

Analysis: After exposure, the samples are analyzed using a stability-indicating method (e.g., HPLC) to quantify any degradation.[13]

4.2.3. Hydrolytic Stability Testing

-

Objective: To assess the stability of the compound in aqueous solutions at different pH levels.

-

Sample Preparation: Solutions of the compound are prepared in buffers of different pH values (e.g., acidic, neutral, and basic).

-

Conditions: The solutions are typically stored at a controlled temperature for a defined period.

-

Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating method to determine the extent of degradation.

4.2.4. Stability-Indicating Analytical Method (High-Performance Liquid Chromatography - HPLC)

-

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

-

Typical Method: A reversed-phase HPLC method is commonly used.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Conclusion

This compound is a valuable building block in chemical synthesis. While it exhibits good general stability, a thorough understanding of its degradation profile under various stress conditions is essential for its effective use and the development of stable formulations. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability assessments. Further research to generate specific quantitative stability data for this compound would be highly beneficial to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 61079-72-9 [chemicalbook.com]

- 6. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. asianjpr.com [asianjpr.com]

- 12. biomedres.us [biomedres.us]

- 13. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 2,3,4-Trifluorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2,3,4-trifluorobenzoic acid in various organic solvents. However, qualitative information suggests that it is readily soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO), with limited solubility in water.[1] The presence of three fluorine atoms, which are highly electronegative, and a carboxylic acid group influences its polarity and hydrogen bonding capabilities, dictating its interaction with different solvents.

For comparative purposes, the solubility of structurally similar fluorinated benzoic acids can provide an estimation of the expected behavior of this compound.

Table 1: Qualitative and Comparative Solubility of Fluorinated Benzoic Acids

| Compound | Solvent | Solubility | Reference |

| This compound | Ethanol | Readily soluble | [1] |

| Acetone | Readily soluble | [1] | |

| Dimethyl Sulfoxide | Readily soluble | [1] | |

| Water | Limited solubility | [1] | |

| 4-Fluorobenzoic acid | Alcohol | Soluble | [2][3] |

| Hot Water | Freely soluble | [2][3] | |

| Cold Water | Very slightly soluble | [2][3] | |

| Methanol | Soluble | [3][4] | |

| Ether | Soluble | [3][4] | |

| 2,4-Difluorobenzoic acid | Water | Very soluble | [5] |

Experimental Protocols for Solubility Determination

Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method, also known as the isothermal shake-flask method, is a straightforward and accurate technique for determining the equilibrium solubility of a solid in a liquid.[6][7][8]

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, gastight syringe fitted with a filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Drying and Weighing: Dry the vial containing the solid residue to a constant mass in a drying oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent used.

Workflow for Gravimetric Solubility Determination

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]

- 3. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. chembk.com [chembk.com]

- 5. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

An In-depth Technical Guide to 2,3,4-Trifluorobenzoic Acid (CAS: 61079-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trifluorobenzoic Acid (CAS: 61079-72-9), a key fluorinated building block in modern organic synthesis. The document details its physicochemical and spectroscopic properties, provides experimental protocols for its synthesis and key reactions, and outlines its applications, particularly in the pharmaceutical and agrochemical industries. Safety and handling information is also included to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as materials science.

Introduction

This compound is a trifluorinated derivative of benzoic acid. The strategic placement of three fluorine atoms on the aromatic ring significantly alters the electronic properties of the molecule, enhancing its utility as a synthetic intermediate.[1] The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group and influences the reactivity of the aromatic ring. These characteristics make it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of biologically active compounds.[2]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61079-72-9 | [3] |

| Molecular Formula | C₇H₃F₃O₂ | [3] |

| Molecular Weight | 176.09 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 140-142 °C | [5] |

| Boiling Point | 245.3 °C | [1] |

| Density | 1.536 g/cm³ | [1] |

| pKa | 2.87 ± 0.10 (Predicted) | [6] |

| Refractive Index | 1.482 | [1] |

Solubility

| Solvent | Solubility | Source |

| Water | < 1 mg/mL (sparingly soluble) | [5] |

| Methanol | 50-100 mg/mL | [5] |

| Acetonitrile | 50-100 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| 1600-1450 | C=C | Stretching (Aromatic ring) |

| 1320-1210 | C-O | Stretching (Carboxylic acid) |

| 1300-1000 | C-F | Stretching |

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 159 | [M - OH]⁺ |

| 131 | [M - COOH]⁺ |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are the oxidation of 2,3,4-trifluorotoluene (B65102) and the carboxylation of 1,2,3-trifluorobenzene (B74907) via a lithiation reaction.[2] A detailed experimental protocol for the oxidation route is provided below, adapted from a general procedure for the oxidation of substituted toluenes.[7][8]

3.1.1. Oxidation of 2,3,4-Trifluorotoluene

Caption: Workflow for the synthesis of this compound.

Materials:

-

2,3,4-Trifluorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,4-trifluorotoluene (1.0 eq), potassium permanganate (approx. 2.0 eq), and water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This may take several hours.

-

Once the reaction is complete, cool the mixture slightly and filter the hot solution through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and cool to room temperature.

-

Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration, wash the solid with cold water, and dry under vacuum.

Halogenation of this compound

This compound can be regioselectively halogenated at the 5-position. The following protocol is adapted from a patented procedure for the iodination of this compound.[9]

Caption: Experimental workflow for the iodination of this compound.

Materials:

-

This compound

-

Iodine (I₂)

-

Activated manganese dioxide (MnO₂)

-

Acetic acid (AcOH)

-

Acetic anhydride (Ac₂O)

-

Sulfuric acid (H₂SO₄)

-

Ice water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Reaction flask, stirrer, heating mantle

Procedure:

-

To a reaction flask, add acetic acid and acetic anhydride. Cool the flask in an ice bath and slowly add sulfuric acid, keeping the temperature below 40 °C.

-

To this mixture, add this compound, iodine, and activated manganese dioxide in solid form while stirring at room temperature.

-

Heat the resulting suspension to 50 °C and stir for 24 hours. Additional portions of iodine and manganese dioxide may be added during the reaction to ensure completion.

-

After 24 hours, pour the reaction mixture into a beaker of ice water.

-

Extract the aqueous mixture with a suitable organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily used in the following areas:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates. It is used in the preparation of benzamide (B126) derivatives with potential anti-cancer properties.[10]

-

Agrochemicals: It is used in the development of new pesticides and herbicides where the fluorine atoms contribute to the biological activity and environmental stability of the compounds.

-

Advanced Materials: This compound is utilized in the synthesis of fluorinated polymers, which are known for their high thermal stability and chemical resistance.[1]

-

Cross-Coupling Reactions: It can be used as a substrate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce the 2,3,4-trifluorobenzoyl moiety into more complex molecules.[11]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

Hazard Identification

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Signal Word: Warning[12]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Toxicological Information

Comprehensive toxicological data for this compound is limited. Based on its acidic nature and the presence of fluorine, it is expected to be a skin and eye irritant. Acute toxicity data, such as LD50 values, are not well-documented in publicly available literature.[13]

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, conferred by the three fluorine atoms, make it an attractive starting material for the introduction of fluorine into complex molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, reactions, and safety considerations to aid researchers in its effective and safe utilization.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(61079-72-9) 1H NMR [m.chemicalbook.com]

- 6. This compound CAS#: 61079-72-9 [m.chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 9. rsc.org [rsc.org]

- 10. This compound | 61079-72-9 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. This compound 98 61079-72-9 [sigmaaldrich.com]

- 13. ndep.nv.gov [ndep.nv.gov]

Spectral Data Analysis of 2,3,4-Trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,4-Trifluorobenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes visualizations to aid in the interpretation and application of this information.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and mass spectra of this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.5 - 13.0 | Broad Singlet | - | -COOH |

| 7.85 - 7.95 | Multiplet | - | H-6 |

| 7.20 - 7.30 | Multiplet | - | H-5 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O |

| 155.1 (ddd) | C-4 |

| 150.2 (ddd) | C-2 |

| 142.9 (ddd) | C-3 |

| 125.8 (d) | C-6 |

| 118.9 (dd) | C-5 |

| 114.2 (dd) | C-1 |

Note: The multiplicities (ddd: doublet of doublet of doublets, dd: doublet of doublets, d: doublet) are due to C-F coupling.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -134.5 | F-4 |

| -148.2 | F-2 |

| -160.7 | F-3 |

Note: ¹⁹F NMR data for this compound is not widely available in public repositories. The presented data is based on typical values for similar fluorinated benzoic acids and should be confirmed experimentally.

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1625, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1300 | Medium | C-O stretch |

| 1200-1000 | Strong | C-F stretch |

| 930 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Table 5: Mass Spectrum of this compound (Electron Ionization) [2][3]

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 85 | [M-OH]⁺ |

| 131 | 50 | [M-COOH]⁺ |

| 111 | 20 | [C₅H₂F₂]⁺ |

| 101 | 15 | [C₅HF₂]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra.

Infrared (IR) Spectroscopy

For solid-state analysis, the KBr pellet method is typically employed. A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC, where it is vaporized and separated from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.[2][3]

Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of this compound.

References

Acidity and pKa of 2,3,4-Trifluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,3,4-Trifluorobenzoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the physicochemical properties of fluorinated organic compounds. This document delves into the theoretical basis of its acidity, offers a comparative analysis with related benzoic acid derivatives, and provides detailed experimental protocols for the determination of its dissociation constant.

Introduction: The Significance of Acidity in Drug Development

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug discovery and development. It profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, absorption, distribution, metabolism, excretion (ADME), and target binding affinity. For ionizable molecules like this compound, the pKa dictates the degree of ionization at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with its intended molecular target. The strategic incorporation of fluorine atoms into a benzoic acid scaffold significantly modulates its electronic properties and, consequently, its acidity.

Acidity of this compound: A Theoretical Framework

The acidity of this compound is significantly enhanced compared to its parent compound, benzoic acid. This heightened acidity is a direct consequence of the strong electron-withdrawing effects of the three fluorine substituents on the aromatic ring. These effects stabilize the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby shifting the equilibrium towards dissociation.

The primary electronic factors at play are:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma (σ) bonds. This effect pulls electron density away from the carboxyl group, delocalizing the negative charge of the carboxylate anion and increasing its stability. The closer the fluorine atom is to the carboxyl group, the stronger its inductive influence. In this compound, the fluorine at the ortho (position 2) and meta (position 3) positions exert a particularly strong inductive effect.

-

Resonance (Mesomeric) Effect (+M): The fluorine atoms possess lone pairs of electrons that can be donated into the benzene (B151609) ring's pi (π) system. This electron-donating resonance effect increases electron density on the ring and can destabilize the carboxylate anion, which would decrease acidity. However, for fluorine, the inductive effect is significantly stronger and dominates over the resonance effect in influencing acidity.

-

Ortho Effect: Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers. This "ortho effect" is attributed to a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxyl group can force the carboxyl group out of the plane of the benzene ring. This disrupts the resonance between the carboxyl group and the ring, a phenomenon known as Steric Inhibition of Resonance (SIR), which enhances the acidity of the carboxyl group.

In the case of this compound, the cumulative and potent inductive effects of the three fluorine atoms, particularly the one at the ortho position, are the primary drivers of its increased acidity.

A predicted pKa value for this compound is approximately 2.87 ± 0.10[1]. This low pKa value signifies that it is a relatively strong organic acid.

Comparative Acidity: pKa Values of Fluorinated Benzoic Acids

To contextualize the acidity of this compound, the following table summarizes its predicted pKa value alongside the experimental pKa values of benzoic acid and a selection of its fluorinated derivatives.

| Compound | pKa Value |

| Benzoic Acid | 4.20[2][3] |

| 2-Fluorobenzoic Acid | 3.27[4][5][6] |

| 3-Fluorobenzoic Acid | 3.86[7][8][9][10][11] |

| 4-Fluorobenzoic Acid | 4.14[10] |

| 2,3-Difluorobenzoic Acid | Data not readily available |

| 2,4-Difluorobenzoic Acid | Data not readily available |

| 2,5-Difluorobenzoic Acid | 2.93 (Predicted)[12][13] |

| 2,6-Difluorobenzoic Acid | 2.34 (Predicted)[14] |

| 3,4-Difluorobenzoic Acid | 3.80 (Predicted)[15] |

| 3,5-Difluorobenzoic Acid | 3.52 (Predicted) |

| This compound | 2.87 ± 0.10 (Predicted) [1] |

| 2,4,6-Trifluorobenzoic Acid | 2.28 (Predicted) |

| 3,4,5-Trifluorobenzoic Acid | 3.46 (Predicted) |

Note: Predicted pKa values are estimates based on computational models and may differ from experimentally determined values.

Experimental Determination of pKa

The pKa of an organic acid like this compound can be experimentally determined using several well-established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration to a solution of the acidic compound and monitoring the resulting change in pH with a pH meter. The pKa is determined from the titration curve.

Detailed Experimental Protocol:

-

Materials and Reagents:

-

This compound (high purity)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

-

High-purity water (e.g., deionized or distilled)

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

-

Nitrogen gas

-

-

Instrumentation:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Reaction vessel (beaker)

-

-

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to prepare a solution of a specific concentration (e.g., 1 mM).

-

Add KCl solution to the acid solution to maintain a constant ionic strength.

-

-

Instrument Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the this compound solution into the reaction vessel with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. Maintain a gentle stream of nitrogen over the solution throughout the titration.

-

-

Titration Process:

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a small amount of the standardized HCl solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results. Calculate the average pKa and the standard deviation.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different known pH values.

Detailed Experimental Protocol:

-

Materials and Reagents:

-

This compound (high purity)

-

A series of buffer solutions with precisely known pH values spanning the expected pKa of the analyte (e.g., from pH 1 to pH 5).

-

High-purity water or an appropriate organic co-solvent if the compound has low water solubility.

-

-

Instrumentation:

-

UV-Vis spectrophotometer (dual beam recommended)

-

Quartz cuvettes

-

Calibrated pH meter

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

-

Determination of Analytical Wavelengths:

-

Prepare two solutions of the analyte at a very low pH (fully protonated form) and a very high pH (fully deprotonated form).

-

Record the UV-Vis absorbance spectra for both solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) where the difference in absorbance between the protonated and deprotonated forms is maximal. These will be the analytical wavelengths for the pKa determination.

-

-

Absorbance Measurements:

-

Prepare a series of solutions by diluting the stock solution with the different buffer solutions to a constant final concentration of the analyte.

-

Measure the absorbance of each solution at the predetermined analytical wavelength(s).

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, which is a rearranged form of the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AM - A)] where:

-

A is the absorbance of the analyte in the buffer solution of a given pH.

-

AI is the absorbance of the fully ionized (deprotonated) form.

-

AM is the absorbance of the fully unionized (protonated) form.

-

-

Alternatively, plot the absorbance versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

-

Replicates: Perform the measurements for each pH in triplicate to ensure accuracy.

-

Visualization of Acidity Factors

The following diagram illustrates the key electronic effects that contribute to the acidity of this compound.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. youtube.com [youtube.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. asianpubs.org [asianpubs.org]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s4science.at [s4science.at]

- 8. Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorobenzoic acid is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluorinated phenyl ring imparts unique electronic properties and can enhance the metabolic stability and binding affinity of target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Routes

There are three primary and well-established methods for the synthesis of this compound:

-

Carboxylation of 1,2,3-Trifluorobenzene (B74907): This route involves the direct carboxylation of the trifluorinated aromatic ring via a lithiation reaction followed by quenching with carbon dioxide.

-

Oxidation of 2,3,4-Trifluorotoluene (B65102): A classic approach to benzoic acid synthesis, this method utilizes a strong oxidizing agent to convert the methyl group of 2,3,4-trifluorotoluene into a carboxylic acid.

-

Hydrolysis of 2,3,4-Trifluorobenzonitrile (B125879): This method involves the conversion of a nitrile group into a carboxylic acid under either acidic or basic conditions.

The following sections provide a detailed examination of each of these synthetic pathways.

Comparative Analysis of Synthesis Routes

To facilitate the selection of the most appropriate synthetic route based on laboratory capabilities, available starting materials, and desired scale, the following table summarizes the key quantitative data for each method.

| Parameter | Carboxylation of 1,2,3-Trifluorobenzene | Oxidation of 2,3,4-Trifluorotoluene | Hydrolysis of 2,3,4-Trifluorobenzonitrile |

| Starting Material | 1,2,3-Trifluorobenzene | 2,3,4-Trifluorotoluene | 2,3,4-Trifluorobenzonitrile |

| Key Reagents | n-Butyllithium, Carbon Dioxide (Dry Ice) | Potassium Permanganate (B83412) (KMnO₄) | Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (B78521) (NaOH) |

| Typical Yield | ~94%[1] | Moderate to High (Specific yield not reported, but analogous reactions are high yielding) | High (Analogous reaction reports 95% yield)[2] |

| Reaction Time | ~45 minutes for the lithiation and carboxylation steps | Several hours | 2-7 hours[2] |

| Reaction Temperature | -75 °C for lithiation | Reflux | 140 °C (acidic) or Reflux (basic)[2] |

| Key Considerations | Requires anhydrous conditions and handling of pyrophoric n-butyllithium. | Strong oxidizing agent; potential for side reactions if other oxidizable groups are present. | Can generate significant amounts of acidic or basic waste. |

Experimental Protocols

Carboxylation of 1,2,3-Trifluorobenzene

This method, adapted from the work of Heiss and Schlosser, provides a high-yielding and direct route to this compound.[1]

Experimental Workflow:

Procedure:

-

To a solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -75 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -75 °C for 45 minutes.

-

Carefully add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture in portions.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction with water and acidify to pH 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization.

Oxidation of 2,3,4-Trifluorotoluene

This protocol is a general procedure for the oxidation of an alkylbenzene to a benzoic acid using potassium permanganate. Specific conditions for 2,3,4-trifluorotoluene may require optimization.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3,4-trifluorotoluene (1.0 eq) and a solution of potassium permanganate (approximately 3-4 eq) in water.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide.

-

Wash the filter cake with hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Acidify the solution with concentrated hydrochloric acid until the precipitation of the product is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or an ethanol/water mixture).

Hydrolysis of 2,3,4-Trifluorobenzonitrile

This method can be performed under either acidic or basic conditions. The following is a representative procedure for acid-catalyzed hydrolysis, based on a similar transformation.[2]

Experimental Workflow (Acidic Hydrolysis):

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask, carefully add 2,3,4-trifluorobenzonitrile (1.0 eq) to a 70% aqueous solution of sulfuric acid.

-

Heat the reaction mixture to 140 °C with stirring for 2-7 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Filter the solid product and wash thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

-

For higher purity, the product can be recrystallized.

Procedure (Basic Hydrolysis - General):

-

In a round-bottom flask, combine 2,3,4-trifluorobenzonitrile (1.0 eq) with an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the reaction, and the equipment on hand. The carboxylation of 1,2,3-trifluorobenzene offers a high-yield, one-pot synthesis but requires handling of organolithium reagents. The oxidation of 2,3,4-trifluorotoluene is a more traditional approach but may require optimization. The hydrolysis of 2,3,4-trifluorobenzonitrile is a robust method that can be performed under either acidic or basic conditions. This guide provides the necessary information for a well-informed decision and the successful synthesis of this important fluorinated building block.

References

The Strategic Role of Fluorine Substitution on Benzoic Acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[2] When applied to a common pharmacophore like benzoic acid, fluorine substitution can profoundly alter acidity, lipophilicity, metabolic stability, and binding interactions, making it a critical tool in drug design.[3][4] This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Impact on Physicochemical Properties

Fluorine's potent electron-withdrawing inductive effect (-I) is the primary driver of changes in the acidity of benzoic acid. By placing a fluorine atom on the benzene (B151609) ring, the electron density is pulled away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization leads to a stronger acid, which is reflected in a lower pKa value.

The position of the fluorine atom is critical. The inductive effect weakens with distance, making ortho-substitution the most impactful on acidity, followed by meta, and then para. In the para position, fluorine's electron-donating resonance effect (+R) partially counteracts its inductive effect, resulting in a less pronounced increase in acidity compared to the meta position.[5]

Data Presentation: pKa and Lipophilicity of Fluorobenzoic Acids

| Compound | Position of Fluorine | pKa | logP |

| Benzoic Acid | - | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | ortho | 3.27 | 1.73 |

| 3-Fluorobenzoic Acid | meta | 3.86[6][7] | 2.16[6] |

| 4-Fluorobenzoic Acid | para | 4.14[5][8] | 2.07[8] |

Note: pKa and logP values can vary slightly depending on the experimental conditions and determination method.

Lipophilicity, the measure of a compound's solubility in a nonpolar solvent versus a polar one, is a key determinant of its pharmacokinetic properties, including absorption and distribution.[9] While often considered a "lipophilic" atom, fluorine's effect on the overall lipophilicity of a molecule is complex. A single fluorine substitution on an aromatic ring generally increases the logP value, enhancing lipophilicity. This is evident when comparing benzoic acid to its monofluorinated derivatives.

The increased lipophilicity can improve a drug's ability to cross cell membranes, a desirable trait for oral bioavailability and penetration of the blood-brain barrier.[4] However, excessive fluorination can sometimes lead to decreased solubility and other liabilities.[1]

Logical Relationship: Fluorine's Electronic Effects on Acidity

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

2,3,4-Trifluorobenzoic Acid: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3,4-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of three fluorine atoms on the benzene (B151609) ring, render it a valuable precursor for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The fluorine substituents significantly enhance the compound's reactivity and can impart desirable physicochemical properties, such as increased metabolic stability, bioavailability, and binding affinity, to the final products.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its effective application. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61079-72-9 | [3][4] |

| Molecular Formula | C₇H₃F₃O₂ | [3][4] |

| Molecular Weight | 176.09 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 140-142 °C | [3] |

| Boiling Point | 245.3 °C | [3] |

| Density | 1.536 g/cm³ | [3] |

| pKa | 2.87 ± 0.10 (Predicted) | [5] |

| Solubility | Sparingly soluble in water; readily soluble in ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727). | [2][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [4] |

| ¹⁹F NMR | Spectral data available. | [4][6][7] |

| IR Spectroscopy | Spectral data available. | [4] |

| Mass Spectrometry | Spectral data available. | [4] |

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can be valuable for process development and derivatization.

Key Reactions and Experimental Protocols

This compound is a versatile starting material for a variety of chemical transformations. The following sections detail key reactions and provide representative experimental protocols.

Acyl Chloride Formation

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step for subsequent reactions such as amide and ester formation.

Experimental Protocol: Synthesis of 2,3,4-Trifluorobenzoyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[8]

-

Materials: this compound, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount), anhydrous toluene (B28343).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,3,4-trifluorobenzoyl chloride.

-

The product can be purified by distillation under reduced pressure or used directly in the next step.

-

Amide Formation

Amide coupling is a critical reaction in the synthesis of many pharmaceuticals. This compound can be coupled with amines either directly or via its acyl chloride derivative.

Experimental Protocol: Amide Coupling with Aniline (B41778)

This protocol is a general procedure for amide bond formation.[9]

-

Materials: this compound, aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), N,N-diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

-

Add aniline (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Esterification

Esterification is another fundamental transformation, often used to protect the carboxylic acid or to synthesize active pharmaceutical ingredients.

Experimental Protocol: Fischer Esterification with Methanol

This protocol is a general procedure for Fischer esterification.[10][11]

-

Materials: this compound, methanol, concentrated sulfuric acid (catalytic amount).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).

-

Attach a reflux condenser and heat the mixture to reflux for 1-10 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2,3,4-trifluorobenzoate.

-

Suzuki-Miyaura Cross-Coupling

While this compound itself is not directly used in Suzuki couplings, its derivatives, such as the corresponding boronic acid or halide, are valuable partners. The synthesis of such derivatives often starts from this compound.

Experimental Protocol: Suzuki Coupling of a 2,3,4-Trifluorophenylboronic Acid Derivative

This is a general protocol for a Suzuki-Miyaura coupling reaction.[12][13]

-

Materials: A 2,3,4-trifluorophenylboronic acid derivative (1 equivalent), an aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃, 2 equivalents), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel, add the 2,3,4-trifluorophenylboronic acid derivative, the aryl halide, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Applications in Pharmaceutical and Agrochemical Synthesis

The unique properties of the 2,3,4-trifluorobenzoyl moiety have been exploited in the design of several commercial drugs and agrochemicals.

Pharmaceutical Applications

-

Lifitegrast: An ophthalmic solution for the treatment of dry eye disease. The synthesis of Lifitegrast involves the coupling of a benzofuran (B130515) carboxylic acid with a complex amine, where a trifluorinated phenyl group is a key structural element.[1][14][15][16][17]

-

Delafloxacin (B1662383): A fluoroquinolone antibiotic with activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of Delafloxacin often starts from a 2,4,5-trifluorobenzoic acid derivative.[18][19][20][21][22]

-

Tavaborole (B1682936): An antifungal agent for the treatment of onychomycosis. Its synthesis involves the use of fluorinated phenylboronic acid precursors.[23][24][25][26]

Agrochemical Applications

The incorporation of trifluorinated phenyl groups into pesticides can enhance their efficacy and metabolic stability. Derivatives of trifluorobenzoic acids are used in the synthesis of herbicides and fungicides.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifluorinated phenyl ring provides a unique combination of reactivity and the ability to impart beneficial properties to target molecules. This guide has provided a comprehensive overview of its properties, key reactions, and applications, supported by detailed experimental protocols and data. The continued exploration of the chemistry of this compound is expected to lead to the development of new and improved pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 61079-72-9 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 15. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 16. researchgate.net [researchgate.net]

- 17. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 20. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 21. medkoo.com [medkoo.com]

- 22. CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google Patents [patents.google.com]

- 23. WO2017125835A1 - Process for preparation of tavaborole - Google Patents [patents.google.com]

- 24. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof - Google Patents [patents.google.com]

- 25. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]

- 26. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 2,3,4-Trifluorobenzoic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, key properties, and applications of 2,3,4-trifluorobenzoic acid, a pivotal building block in modern medicinal chemistry and materials science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile fluorinated intermediate, including detailed experimental protocols and insights into its role in relevant signaling pathways.

Commercial Availability and Specifications

High-purity this compound (CAS No. 61079-72-9) is readily available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The compound, with the molecular formula C₇H₃F₃O₂, typically presents as a white to off-white crystalline powder. Purity levels are generally high, often exceeding 98%, with detailed specifications available from suppliers. Below is a comparative table of offerings from prominent vendors.

| Supplier | Purity | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| Sigma-Aldrich | ≥98% | 176.09 | 140-142 | - |

| Thermo Scientific Chemicals | 98% | 176.09 | 140-142 | Formerly part of the Alfa Aesar portfolio. |

| Simson Pharma Limited | High Purity | - | - | Certificate of Analysis provided with purchase.[1] |

| EASTFINE | - | - | - | Manufacturer of pharmaceutical intermediates.[2] |

| Home Sunshine Pharma | High Quality | - | - | Specializes in APIs, intermediates, and fine chemicals.[3] |

| Oakwood Chemical | - | 176.10 | - | - |

| ChemScene | ≥98% | 176.09 | - | - |

| BLD Pharm | - | 176.09 | - | - |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | - | 140.0-143.0 | - |

Physicochemical Properties

The trifluorinated nature of this benzoic acid derivative imparts unique physicochemical properties that are highly advantageous in drug design and materials science. The fluorine atoms significantly influence the molecule's electronics, lipophilicity, and metabolic stability, making it a valuable synthon for introducing fluorine into larger, more complex molecules.

| Property | Value |

| CAS Number | 61079-72-9 |

| Molecular Formula | C₇H₃F₃O₂ |

| Molecular Weight | ~176.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 140-142 °C |

| Density | 1.536 g/cm³[4] |

| Boiling Point | 245.3 °C[4] |

| Flash Point | 102.1 °C[4] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for a key transformation and for purity analysis.

Synthesis of Benzamide (B126) Derivatives from this compound

The conversion of this compound to its corresponding benzamide derivatives is a fundamental transformation in the synthesis of many biologically active molecules. A common method involves the activation of the carboxylic acid, for example, by conversion to the acid chloride, followed by reaction with an amine.

General Procedure for Amide Coupling:

-